2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
Overview
Description
2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, which are essential in various catalytic processes. Its unique structure, featuring two phosphine groups attached to a binaphthyl backbone, allows for high enantioselectivity in catalytic reactions.
Mechanism of Action
Target of Action
The primary target of (S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl, also known as ®-Tol-BINAP, is unactivated alkenes . The compound interacts with these alkenes in a process known as hydrophosphinylation .
Mode of Action
®-Tol-BINAP acts as a ligand in various coupling reactions . It is particularly effective in the hydrophosphinylation of unactivated alkenes under visible-light photocatalysis . This process occurs with good yields and under mild reaction conditions .
Biochemical Pathways
The hydrophosphinylation of unactivated alkenes is the primary biochemical pathway affected by ®-Tol-BINAP . This reaction results in the formation of phosphines, which are valuable intermediates in organic synthesis .
Result of Action
The result of ®-Tol-BINAP’s action is the formation of phosphines via the hydrophosphinylation of unactivated alkenes . These phosphines can then be used in further chemical reactions .
Action Environment
The efficacy and stability of ®-Tol-BINAP are influenced by environmental factors such as light and temperature . For example, the hydrophosphinylation reaction it catalyzes is induced by visible light and occurs under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl typically involves the reaction of 2,2’-dibromo-1,1’-binaphthyl with di-p-tolylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.
Substitution: The phosphine groups can be substituted with other ligands in the presence of suitable transition metal catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, transition metal catalysts such as palladium or rhodium.
Substitution: Transition metal catalysts, various ligands.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced organic substrates, such as alkenes to alkanes.
Substitution: Metal-phosphine complexes with different ligands.
Scientific Research Applications
2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions. Its ability to induce high enantioselectivity makes it valuable in the synthesis of chiral compounds.
Biology: The compound is used in the development of chiral drugs and biologically active molecules. Its role in asymmetric synthesis helps in producing enantiomerically pure pharmaceuticals.
Medicine: It is involved in the synthesis of chiral intermediates for drug development. The high enantioselectivity achieved with this ligand is crucial for the production of effective and safe medications.
Industry: In the chemical industry, it is used in the production of fine chemicals, agrochemicals, and specialty materials. Its application in catalytic processes enhances the efficiency and selectivity of industrial reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(di-p-tolylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- 2,2’-Bis(di-p-tolylphosphino)-4,4’,6,6’-tetramethoxybiphenyl
Uniqueness
2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl is unique due to its binaphthyl backbone, which provides a more rigid and sterically demanding environment compared to other similar compounds. This rigidity enhances its ability to induce high enantioselectivity in catalytic reactions. Additionally, the presence of two di-p-tolylphosphine groups allows for strong coordination with transition metals, making it a highly effective ligand in various catalytic processes.
Properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPQYDKQISFMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153305-67-0, 100165-88-6 | |
Record name | 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1 '-binaphthyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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